

AZD-8529 In Vivo Efficacy Data: A Technical Support Center

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Compound of Interest

Compound Name: AZD-8529

Cat. No.: B1666240

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting in vivo efficacy data for **AZD-8529**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **AZD-8529**?

A1: **AZD-8529** is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] It does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1] This modulation enhances the natural, physiological signaling of mGluR2.

Q2: In which in vivo models has **AZD-8529** shown efficacy?

A2: **AZD-8529** has demonstrated efficacy in preclinical models of schizophrenia, nicotine addiction, and alcohol relapse. Specifically, it has been shown to reverse hyper-locomotion in a murine model of schizophrenia, decrease nicotine self-administration and relapse in squirrel monkeys, and block cue-induced alcohol seeking in rats.[1][2][3]

Q3: What are the key pharmacokinetic properties of **AZD-8529**?

A3: **AZD-8529** exhibits good central nervous system (CNS) penetration.[1] In healthy volunteers, cerebrospinal fluid (CSF) concentrations were approximately half of the plasma

free-fraction, indicating that it can effectively reach its target in the brain.[1]

Q4: Have there been any clinical trials with **AZD-8529**?

A4: Yes, **AZD-8529** has been evaluated in clinical trials for schizophrenia.[4][5] In a 28-day Phase 2 study, **AZD-8529** did not show a significant difference from placebo in the primary outcome measure of the Positive and Negative Syndrome Scale (PANSS) score in patients with schizophrenia.[1]

Troubleshooting Guide

Issue 1: Lack of efficacy in a phencyclidine (PCP)-induced hyper-locomotion model.

- Possible Cause: Suboptimal dosage.
 - Troubleshooting Step: Ensure the dose range is appropriate. Preclinical data shows efficacy at doses between 57.8 to 115.7 mg/kg (subcutaneous) in mice.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
- Possible Cause: Strain of mice.
 - Troubleshooting Step: Different mouse strains can exhibit varying sensitivities to PCP and subsequent treatments.[6][7] The original studies demonstrating efficacy should be consulted to ensure the use of a comparable mouse strain.
- Possible Cause: Acclimation and handling.
 - Troubleshooting Step: Ensure mice are properly acclimated to the testing environment to minimize stress-induced variability. Consistent handling procedures are also crucial.

Issue 2: High variability in nicotine self-administration studies in non-human primates.

- Possible Cause: Individual differences in drug-seeking behavior.
 - Troubleshooting Step: Implement a robust baseline screening and training protocol to select subjects with stable nicotine self-administration behavior before initiating treatment with **AZD-8529**.

- Possible Cause: Catheter patency.
 - Troubleshooting Step: Regularly check and maintain the patency of intravenous catheters to ensure accurate drug delivery.
- Possible Cause: Food and water restriction protocols.
 - Troubleshooting Step: Ensure that any food or water restriction protocols used to motivate behavior are consistent across all subjects and do not confound the effects of the drug. The provided studies indicate that effective doses of **AZD-8529** did not affect food self-administration.[2][4]

Issue 3: Inconsistent results in the cue-induced alcohol relapse model in rats.

- Possible Cause: Inadequate training or extinction period.
 - Troubleshooting Step: The protocol for establishing cue-conditioned alcohol seeking should be strictly followed, including the number of training sessions and the criteria for extinction of the behavior before the reinstatement test.
- Possible Cause: Stressors in the environment.
 - Troubleshooting Step: The study by an unnamed source indicates that **AZD-8529** was effective against cue-induced but not stress-induced alcohol seeking.[3] Therefore, it is critical to minimize environmental stressors that could independently trigger relapse behavior.
- Possible Cause: Genetic background of the rats.
 - Troubleshooting Step: The efficacy of **AZD-8529** in this model was confirmed to be mGluR2-dependent by using a rat line with a mutation in the mGluR2 gene.[3] Using a well-characterized rat strain is important for reproducibility.

Quantitative Data Summary

In Vitro Pharmacology of AZD-8529

Parameter	Value	Species/System	Reference
Binding Affinity (K _i)	16 nM	Recombinantly expressed mGluR2	[1]
Potentialiation (EC ₅₀)	195 nM	Glutamate effect on mGluR2	[1]
Maximal Potentialiation (E _{max})	110%	Glutamate effect on mGluR2	[1]
Weak PAM Activity (EC ₅₀)	3.9 μM	mGluR5	[1]
Antagonist Activity (IC ₅₀)	23 μM	mGluR8	[1]

In Vivo Efficacy of AZD-8529

Model	Species	Dosing	Key Finding	Reference
Phencyclidine-induced hyper-locomotion	Mouse	57.8 to 115.7 mg/kg (s.c.)	Reversed hyper-locomotion	[1]
Nicotine self-administration	Squirrel Monkey	0.3 - 3 mg/kg (i.m.)	Decreased nicotine self-administration without affecting food self-administration	[2][4]
Nicotine seeking reinstatement	Squirrel Monkey	≤ 3 mg/kg (i.m.)	Reduced nicotine priming- and cue-induced reinstatement	[8]
Cue-induced alcohol seeking	Rat	20 and 40 mg/kg (s.c.)	Blocked cue-induced reinstatement of alcohol seeking	[3][9]
Nicotine-induced dopamine release	Rat	30 mg/kg	Decreased nicotine-induced dopamine release in the nucleus accumbens	[10][11]

Experimental Protocols

Phencyclidine (PCP)-Induced Hyper-locomotion in Mice

- Animals: Male ddY or C57BL/6 mice are commonly used.[6] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

- Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.
- Drug Administration:
 - Administer **AZD-8529** (e.g., 57.8 to 115.7 mg/kg, s.c.) or vehicle.[1]
 - After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.) or saline.
- Data Collection: Immediately after PCP administration, record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes using an automated activity monitoring system.
- Data Analysis: Analyze the total distance traveled or other locomotor parameters using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Nicotine Self-Administration and Reinstatement in Squirrel Monkeys

- Animals: Adult male squirrel monkeys are surgically implanted with intravenous catheters.
- Training:
 - Monkeys are trained to self-administer nicotine (e.g., 0.0032 mg/kg/infusion) by pressing a lever in an operant chamber. A second, inactive lever is also present to measure non-specific responding.
 - A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR10, where 10 lever presses result in one nicotine infusion).
 - Training continues until stable responding is achieved.
- **AZD-8529** Treatment:

- Once baseline responding is stable, monkeys are pre-treated with **AZD-8529** (e.g., 0.03-10 mg/kg, i.m.) or vehicle before the self-administration session.[8]
- The effect of **AZD-8529** on nicotine self-administration is then assessed.
- Reinstatement:
 - After the self-administration phase, responding is extinguished by replacing nicotine with saline.
 - Once responding is extinguished, reinstatement of nicotine-seeking behavior is triggered by a nicotine prime (a non-contingent injection of nicotine) or by the presentation of cues previously associated with nicotine delivery.
 - The effect of pre-treatment with **AZD-8529** on reinstatement is then evaluated.
- Control: To assess the specificity of the effect, the impact of **AZD-8529** on self-administration of a non-drug reinforcer (e.g., food) is also typically evaluated.

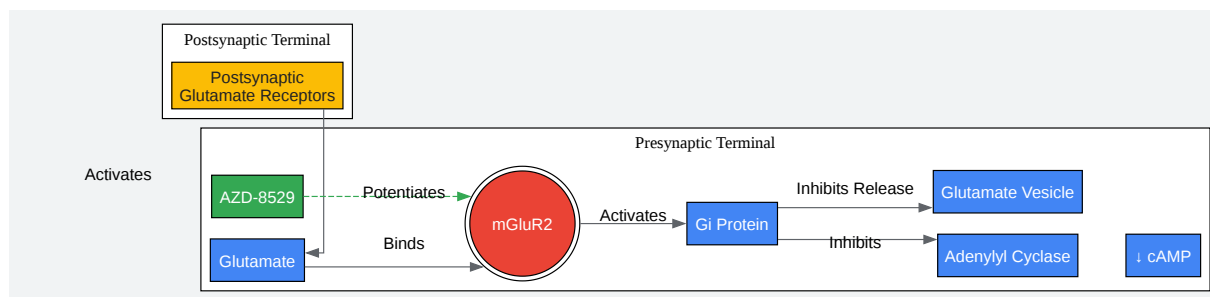
Cue-Induced Alcohol Seeking in Rats

- Animals: Male Wistar rats are commonly used.[3]
- Training:
 - Rats are trained to self-administer 20% alcohol in an operant chamber. Lever pressing is reinforced with the delivery of alcohol and the presentation of a cue (e.g., a light or a tone).
 - Training continues until stable self-administration is established.
- Extinction:
 - Following training, lever pressing is extinguished by no longer providing alcohol reinforcement. The cues are also no longer presented.
 - Extinction sessions continue until responding on the lever returns to a low baseline level.
- Reinstatement Test:

- On the test day, rats are pre-treated with **AZD-8529** (e.g., 20 or 40 mg/kg, s.c.) or vehicle. [3]
- Rats are then placed back in the operant chamber, and the alcohol-associated cues are presented, but no alcohol is delivered.
- The number of presses on the previously active lever is recorded as a measure of alcohol-seeking behavior.
- Data Analysis: The number of lever presses during the reinstatement test is compared between the different treatment groups using appropriate statistical methods.

Visualizations

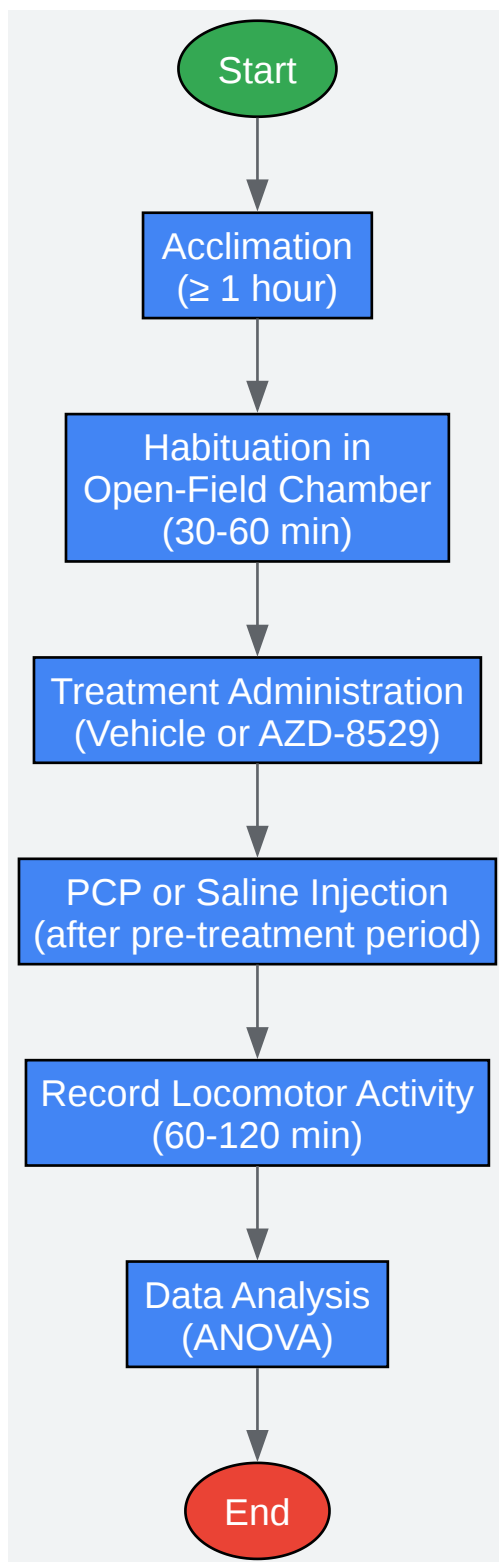
Signaling Pathway of AZD-8529 at the mGluR2 Receptor



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Caption: **AZD-8529** potentiates glutamate's activation of presynaptic mGluR2, leading to reduced glutamate release.

Experimental Workflow for Phencyclidine (PCP)-Induced Hyper-locomotion Study



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Caption: Workflow for assessing **AZD-8529**'s effect on PCP-induced hyper-locomotion in mice.

Logical Relationship in Cue-Induced Reinstatement Paradigm

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